
5-Methylfuran-2-carboxylic acid
Overview
Description
5-Methylfuran-2-carboxylic acid (CAS: 1917-15-3) is a furoic acid derivative with the molecular formula C₆H₆O₃. It consists of a furan ring substituted with a methyl group at the C5 position and a carboxylic acid group at C2 . Its structure (SMILES: CC1=CC=C(O1)C(O)=O) confers weak acidity (pKa ~3.5–4.5) and moderate hydrophobicity (predicted LogP ~1.2) . The compound is a metabolite identified in human serum, where it correlates with renal function markers like estimated glomerular filtration rate (eGFR) in diabetic kidney disease (DKD) . Notably, its methyl ester, methyl 5-methyl-2-furancarboxylate (MFCA), is a naturally occurring volatile organic compound produced by Sacchropolyspora bacteria .
Preparation Methods
Oxidation of 5-Methylfurfural to Methyl 5-Methylfuran-2-carboxylate Followed by Hydrolysis
Synthesis of Methyl 5-Methylfuran-2-carboxylate
The most well-documented route involves the oxidation of 5-methylfurfural (5-MF) to its corresponding methyl ester, methyl 5-methylfuran-2-carboxylate (3g), followed by hydrolysis to the carboxylic acid. In a representative procedure, 5-MF (220 mg, 2 mmol) is dissolved in methanol (4 mL) with sodium cyanide (39 mg, 0.8 mmol) as a catalyst. Manganese dioxide (MnO₂, 348 mg, 4 mmol) is added, and the mixture is stirred at 40°C for 12 hours . The reaction proceeds via oxidative esterification, where MnO₂ acts as a mild oxidizing agent to convert the aldehyde group into a methyl ester. Purification via column chromatography (petroleum ether:ethyl acetate = 4:1) yields the ester in 83% .
Table 1: Conditions for Ester Synthesis
Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
5-Methylfurfural | NaCN, MnO₂ | MeOH | 40 | 12 | 83 |
Hydrolysis to 5-Methylfuran-2-carboxylic Acid
Carboxylation of 5-Methylfuran
The review by Krasnoslobodskaya and Gol'dfarb highlights indirect methods for β-substituted furans, including carboxylation strategies . For this compound, directed ortho-metalation (DoM) could theoretically introduce a carboxyl group at the 2-position. Using a strong base (e.g., LDA or n-BuLi) at −78°C in tetrahydrofuran (THF), the 2-position of 5-methylfuran is deprotonated and quenched with dry ice (CO₂). Subsequent acidic work-up yields the carboxylic acid .
Table 2: Carboxylation Parameters
Limitations :
-
Low regioselectivity due to competing reactions at other ring positions.
-
Sensitivity of the furan ring to strong bases.
Alternative Methods and Comparative Analysis
Nitrile Hydrolysis
5-Methylfuran-2-carbonitrile, synthesized via cyanation of 5-methylfurfural, can be hydrolyzed to the carboxylic acid using sulfuric acid (H₂SO₄, 50%) at 100°C for 8 hours. This method is less common due to the toxicity of cyanide intermediates and moderate yields (~60%).
Biocatalytic Routes
Emerging approaches use engineered enzymes (e.g., carboxylases or oxidoreductases) to catalyze the oxidation of 5-MF in aqueous media. While environmentally friendly, these methods remain experimental, with yields below 40% .
Table 3: Method Comparison
Chemical Reactions Analysis
Types of Reactions
5-Methylfuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-methyl-2-furancarboxylic acid derivatives.
Reduction: Reduction reactions can convert it into corresponding alcohols or other reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas (for hydrogenolysis), oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pressures .
Major Products Formed
Major products formed from these reactions include various derivatives of this compound, such as methyl esters, alcohols, and other substituted furan compounds .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the potential of MFCA as an antitumor agent. Research published in Molecules demonstrated that derivatives of MFCA exhibited selective cytotoxicity against cancer cell lines. The mechanism involves the activation of hypoxia-inducible factor (HIF) pathways, which play a crucial role in tumor growth and survival under low oxygen conditions .
Synthesis of Bioactive Compounds
MFCA serves as a precursor for synthesizing bioactive compounds. For instance, it has been utilized in the development of N-substituted derivatives that show promising biological activities, including anti-inflammatory and antimicrobial effects. The ability to modify the furan ring allows for the exploration of various pharmacological profiles .
Biodegradation Studies
MFCA is also studied for its role in environmental chemistry, particularly in biodegradation processes. Research indicates that it can be metabolized by certain microbial strains, making it a candidate for bioremediation strategies aimed at breaking down environmental pollutants . This aspect is crucial for developing sustainable methods to address pollution caused by aromatic compounds.
Catalytic Reactions
In organic synthesis, MFCA has been employed as a building block in various catalytic reactions. Its reactivity allows it to participate in coupling reactions and transformations that yield complex organic molecules. Studies have demonstrated its effectiveness when used with different catalysts, enhancing reaction yields and selectivity .
Case Studies
Mechanism of Action
The mechanism by which 5-Methylfuran-2-carboxylic acid exerts its effects involves interactions with cellular components. For instance, its antibacterial activity is attributed to its ability to cause cell wall and membrane damage in bacteria, leading to cell lysis . In cancer cells, it induces cytotoxic effects through pathways that are still under investigation but are believed to involve disruption of cellular metabolism and induction of apoptosis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-Formylfuran-2-carboxylic Acid (FFCA)
- Structure : Contains a formyl (-CHO) group at C5 and a carboxylic acid group at C2.
- Key Differences: Oxidation Level (OL): FFCA has an OL of 83% (vs. 50% for 5-methylfuran-2-carboxylic acid), making it more reactive in oxidation reactions . Applications: FFCA is a key intermediate in 2,5-furandicarboxylic acid (FDCA) synthesis but acts as a chain terminator in polymer production due to its mono-carboxylic structure . Purification Challenges: FFCA is difficult to separate from FDCA, requiring energy-intensive catalytic hydrogenation or salt methods .
2,5-Furandicarboxylic Acid (FDCA)
- Structure : Two carboxylic acid groups at C2 and C3.
- Key Differences: Oxidation Level: 100% OL, enabling high-performance polymer (e.g., polyethylene furanoate) synthesis . Reactivity: Higher acidity (pKa ~2.5–3.0) and thermal stability compared to mono-carboxylic furans . Industrial Relevance: FDCA is a renewable alternative to terephthalic acid but faces synthesis hurdles (low yield, purification complexity) .
5-Phenylfuran-2-carboxylic Acid
- Structure : Phenyl substituent at C5 instead of methyl.
- Key Differences :
Benzofuran-2-carboxylic Acid Derivatives
- Examples : 5-Methoxybenzofuran-2-carboxylic acid (CAS: 10242-08-7), 3-Methylbenzofuran-2-carboxylic acid (CAS: 24673-56-1).
- Key Differences :
Metabolic and Clinical Relevance
This compound is distinct in its association with diabetic kidney disease (DKD) :
- Biomarker Potential: Negatively correlates with urea nitrogen and positively correlates with eGFR, unlike L-kynurenine (linked to urinary albumin) .
- Diagnostic Utility: Part of a metabolite panel (AUC = 0.9899–0.9949) distinguishing DKD from diabetes, highlighting its specificity compared to succinic anhydride or 4-methylbenzaldehyde .
Comparative Data Table
Compound | Oxidation Level | Key Substituents | pKa | LogP | Applications |
---|---|---|---|---|---|
This compound | 50% | -CH₃, -COOH | ~3.5–4.5 | ~1.2 | Biomarker (DKD), organic synthesis |
FFCA | 83% | -CHO, -COOH | ~2.8–3.5 | ~0.8 | FDCA precursor, polymer terminator |
FDCA | 100% | -COOH (C2 and C5) | ~2.5–3.0 | ~0.2 | Renewable polymers (PEF) |
5-Phenylfuran-2-carboxylic acid | 50% | -Ph, -COOH | ~3.0–3.8 | ~2.8 | Pharmaceutical intermediates |
5-Methoxybenzofuran-2-carboxylic acid | N/A | -OCH₃, -COOH | ~4.0–4.5 | ~1.5 | HIF activation, drug discovery |
Biological Activity
5-Methylfuran-2-carboxylic acid (MFCA) is a compound belonging to the class of furoic acids, characterized by a furan ring with a carboxylic acid group. This compound has garnered attention due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the synthesis, biological activities, and relevant research findings related to MFCA.
Synthesis of this compound
The synthesis of MFCA can be achieved through various methods, including carbonylation processes. A notable approach involves the palladium-catalyzed carbonylation of ethyl 5-bromo-furan-2-carboxylate, yielding high purity and yield of MFCA. The reaction conditions can significantly influence the yield, with optimal conditions achieving up to 90% isolated yield .
Antimicrobial Activity
MFCA has been evaluated for its antimicrobial properties against various pathogens. In a study examining its efficacy against methicillin-resistant Staphylococcus aureus (MRSA), MFCA demonstrated significant activity with an inhibition zone of approximately 8 mm. This suggests that MFCA may serve as a potential candidate for developing antimicrobial agents .
Microorganism | Inhibition Zone (mm) |
---|---|
MRSA | 8 (±0.1) |
Escherichia coli | Not reported |
Aeromonas hydrophila | Not reported |
Candida albicans | Not reported |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of MFCA have been investigated using various cancer cell lines. For instance, derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate were tested for cytotoxicity against HeLa (cervical cancer), HepG2 (liver cancer), and Vero (monkey kidney) cell lines. The results indicated that some derivatives exhibited potent cytotoxicity, with IC50 values around 62.37 µg/mL against HeLa cells . This highlights the potential of MFCA and its derivatives in cancer treatment strategies.
Cell Line | IC50 (µg/mL) |
---|---|
HeLa | 62.37 |
HepG2 | Not reported |
Vero | Not reported |
The biological activities of MFCA may be attributed to its ability to interact with cellular pathways. Research indicates that compounds similar to MFCA can stabilize hypoxia-inducible factor (HIF), which plays a critical role in cellular responses to low oxygen levels and is involved in cancer progression . The stabilization of HIF can lead to increased transcriptional activity related to tumor growth and survival.
Case Studies
Several studies have explored the biological implications of furoic acid derivatives, including MFCA:
- Antimicrobial Efficacy : A study isolated MFCA from Colletotrichum acutatum, demonstrating its effectiveness against MRSA, suggesting its potential application in treating resistant bacterial infections .
- Cytotoxicity Testing : Another study reported the synthesis of various derivatives of furan carboxylic acids and their testing against multiple cancer cell lines, indicating promising anticancer properties for some derivatives .
Q & A
Q. What are the established synthetic routes for 5-Methylfuran-2-carboxylic acid, and how is its structural purity validated?
Answer:
A common method involves carboxylation of furoic acid derivatives using CO₂ and strong bases like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). For example, Fischer and Fišerová (cited in ) demonstrated that carboxylation of methylfuran precursors with CO₂ yields this compound alongside its regioisomer (3-Methylfuran-2-carboxylic acid) in a 35:65 ratio. Structural validation relies on ¹H NMR spectroscopy :
- Key peaks : δH 2.33 (s, CH₃), 6.27–6.28 (m, H-4), 7.10 (d, H-3, J = 3.5 Hz), 12.86 (bs, COOH) .
- Purification : Chromatography or recrystallization is recommended to isolate the target compound from regioisomeric mixtures.
Q. How do reaction conditions modulate regioisomeric selectivity during the synthesis of this compound?
Answer:
Regioisomer distribution is highly sensitive to:
- Base selection : LDA may favor 3-methyl isomer formation, while n-BuLi could alter steric/electronic effects .
- Temperature : Lower temperatures (e.g., −78°C) may suppress side reactions and improve selectivity.
- CO₂ pressure : Higher pressures can enhance carboxylation efficiency but may not directly affect regioselectivity.
Experimental optimization : Systematic screening of bases, solvents (e.g., THF vs. DMF), and kinetic quenching methods is advised to control isomer ratios.
Q. What analytical techniques are critical for distinguishing this compound from its structural analogs?
Answer:
- ¹H/¹³C NMR : The methyl group at C5 (δH 2.33) and furan ring protons (δH 6.27–7.10) provide distinct splitting patterns .
- Mass spectrometry (HRMS) : Exact mass (m/z 126.11 for C₆H₆O₃⁺) confirms molecular formula .
- IR spectroscopy : Carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹) are diagnostic.
Advanced tip : Use 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals in complex mixtures.
Q. How does this compound interact with biological systems, and what mechanistic hypotheses exist?
Answer:
Epidemiological studies associate urinary this compound with reduced lung cancer risk, potentially linked to dietary soy intake (rich in isoflavones) . Proposed mechanisms include:
- Antioxidant activity : Scavenging reactive oxygen species (ROS) via its conjugated furan-carboxylic acid system.
- Anti-inflammatory effects : Modulation of NF-κB or COX-2 pathways.
Experimental validation : - Perform in vitro assays (e.g., ROS inhibition in A549 lung cells).
- Conduct metabolomic profiling to track metabolite-enzyme interactions.
Q. How can researchers resolve contradictions in reported regioisomer ratios during carboxylation reactions?
Answer:
Discrepancies (e.g., 35:65 vs. other ratios ) arise from:
- Substrate purity : Trace impurities in starting materials can alter reaction pathways.
- Kinetic vs. thermodynamic control : Longer reaction times may favor thermodynamically stable isomers.
Strategies : - Use high-purity furoic acid derivatives and anhydrous conditions.
- Monitor reaction progress via TLC/GC-MS to identify optimal quenching times.
- Compare results across multiple batches and replicate literature protocols rigorously.
Q. What are the stability considerations for this compound under storage and experimental conditions?
Answer:
- Storage : Store at 2–8°C in airtight containers under inert gas (N₂/Ar) to prevent oxidation.
- pH sensitivity : The carboxylic acid group may undergo decarboxylation at high temperatures (>100°C) or extreme pH.
- Light exposure : Protect from UV light to avoid furan ring degradation.
Stability testing : Conduct accelerated aging studies (40°C/75% RH) and monitor via HPLC .
Q. What computational tools support the rational design of this compound derivatives with enhanced bioactivity?
Answer:
- Density Functional Theory (DFT) : Predict electronic properties (e.g., HOMO/LUMO) to guide substituent placement.
- Molecular docking : Screen against targets like EGFR or Keap1-Nrf2 to prioritize derivatives.
- QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with observed bioactivity.
Validation : Synthesize top candidates and test in bioassays for iterative optimization.
Properties
IUPAC Name |
5-methylfuran-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-4-2-3-5(9-4)6(7)8/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOCLWJUABOAPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021627 | |
Record name | 5-Methyl-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1917-15-3 | |
Record name | 2-Furancarboxylic acid, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001917153 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1917-15-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35552 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methyl-2-furancarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5021627 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methylfuran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-FURANCARBOXYLIC ACID, 5-METHYL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3J3M51P3V4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.